molecular formula C8H14O B2439929 2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol CAS No. 2378490-50-5

2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol

Cat. No. B2439929
CAS RN: 2378490-50-5
M. Wt: 126.199
InChI Key: WFHVYWJQIWFRAI-HTQZYQBOSA-N
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Description

“2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol” is a chemical compound with the molecular formula C8H14O . It is a derivative of bicyclo[3.1.0]hexane.


Synthesis Analysis

The synthesis of bicyclo[3.1.0]hexanes, which includes “2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol”, can be achieved via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction yields good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of “2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol” is characterized by a bicyclic hexane ring attached to an ethanol group . The molecular weight of this compound is approximately 126.196 Da .

Future Directions

The future directions for the study and application of “2-[(1S,5R)-1-Bicyclo[3.1.0]hexanyl]ethanol” are not specified in the search results. Given its synthesis from cyclopropenes and cyclopropylanilines , it may have potential applications in areas where these compounds are used.

properties

IUPAC Name

2-[(1S,5R)-1-bicyclo[3.1.0]hexanyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-5-4-8-3-1-2-7(8)6-8/h7,9H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHVYWJQIWFRAI-HTQZYQBOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC2(C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@@]2(C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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